4-acetylbenzyl 9H-xanthene-9-carboxylate
Description
4-Acetylbenzyl 9H-xanthene-9-carboxylate is a xanthene-derived ester characterized by a central xanthene core (a tricyclic structure comprising two benzene rings fused to a pyran moiety) substituted with a carboxylate ester group at position 9 and a 4-acetylbenzyl group. The xanthene scaffold is inherently planar but can exhibit puckering depending on substituent effects, as observed in structurally related compounds like methyl 9H-xanthene-9-carboxylate .
Properties
IUPAC Name |
(4-acetylphenyl)methyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15(24)17-12-10-16(11-13-17)14-26-23(25)22-18-6-2-4-8-20(18)27-21-9-5-3-7-19(21)22/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBPTPXNDWLTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylbenzyl 9H-xanthene-9-carboxylate typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized using the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the Acetylbenzyl Group: The acetylbenzyl group can be introduced through a Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4-acetylbenzyl 9H-xanthene-9-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-acetylbenzyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-acetylbenzyl 9H-xanthene-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-acetylbenzyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Xanthene Esters
- Methyl 9H-xanthene-9-carboxylate ():
- Xanthene Core : Bent conformation with an interplanar angle of 24.81° between aromatic rings.
- Ester Group : Trans staggered conformation (C7–C14–O3–C15 torsion angle: 178.4° ). Bond lengths: O3–C14 = 1.326 Å (sp² hybridized), O3–C15 = 1.448 Å .
- Packing : Head-to-head arrangement via weak C–H···O hydrogen bonds (e.g., C15–H15C···O2 distance: 3.407 Å ) and π-π interactions.
- Melting Point : 360.7 K .
- The acetyl group could enhance π-π interactions or hydrogen bonding with carbonyl oxygen.
Xanthene Amides
- N-[4-(Ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide (): Replaces the ester with an acetamide group, enabling hydrogen bonding via the amide N–H.
- N-(9H-Xanthen-9-yl)acetamide ():
- Simpler structure with direct acetamide substitution; lacks the benzyl group, reducing steric bulk but retaining hydrogen-bonding capacity .
Carboxyxanthones
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-acetylbenzyl 9H-xanthene-9-carboxylate?
- Methodological Answer : The synthesis typically involves esterification of 9H-xanthene-9-carboxylic acid with 4-acetylbenzyl alcohol. A coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) are used to form the ester bond. Reaction conditions (e.g., anhydrous solvent, 24–48 hours at room temperature) must be tightly controlled to avoid side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the ester linkage and acetyl group.
- IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acetyl).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Resolve the 3D structure (e.g., bond angles of the xanthene core) .
Q. What are the primary applications of 4-acetylbenzyl 9H-xanthene-9-carboxylate in academic research?
- Answer : The compound is explored as:
- A fluorescent probe due to the xanthene core’s inherent fluorescence properties.
- A synthetic intermediate for more complex molecules (e.g., pH-sensitive dyes or drug candidates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Catalytic Optimization : Replace DCC with EDC-HCl for milder conditions.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate ester byproducts .
Q. How do substituent modifications affect fluorescence properties?
- Answer : Compare structural analogs (Table 1):
Q. How to resolve contradictions in reported stability data under acidic conditions?
- Methodological Answer :
- Controlled Experiments : Perform pH-dependent stability assays (e.g., HPLC monitoring at pH 2–9).
- Computational Modeling : Use DFT calculations to predict hydrolysis susceptibility of the ester bond.
- Cross-Validation : Compare data with structurally similar xanthene esters (e.g., methyl 9H-xanthene-9-carboxylate) .
Q. What strategies address crystallization challenges for X-ray analysis?
- Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane for slow evaporation).
- Co-Crystallization : Add triphenylphosphine oxide to stabilize crystal lattice.
- Low-Temperature Crystallography : Collect data at 123 K to reduce thermal motion artifacts .
Methodological Notes for Experimental Design
- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for THF) to prevent ester hydrolysis.
- Fluorescence Assays : Use phosphate-buffered saline (PBS) at physiological pH to simulate biological environments.
- Data Interpretation : Correlate NMR splitting patterns with dihedral angles from X-ray data to confirm conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
